Ethyl glucuronide-d5

Catalog No.
S875950
CAS No.
1135070-98-2
M.F
C8H14O7
M. Wt
227.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl glucuronide-d5

CAS Number

1135070-98-2

Product Name

Ethyl glucuronide-d5

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid

Molecular Formula

C8H14O7

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2

InChI Key

IWJBVMJWSPZNJH-XTJTXKPGSA-N

SMILES

Array

Synonyms

6-Ethoxy-d5-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic Acid

Ethyl ß-D-glucuronide is a primary urinary metabolite of alcohol and can be used as a biomarker for the monitoring of alchohol consumption. This internal standard is suitable for quantitation of alcohol levels in the body by LC/MS or GC/MS for applications such as forensic testing, clinical toxicology, or alcohol monitoring.

Ethyl glucuronide-d5 (EtG-d5) is a highly pure, stable isotope-labeled (SIL) internal standard essential for the precise quantification of ethyl glucuronide, a direct phase II metabolite and definitive biomarker of ethanol consumption [1]. In clinical, forensic, and workplace drug testing, EtG is typically quantified at trace levels (pg/mg in hair, ng/mL in urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Because EtG is a highly polar compound that elutes early in reversed-phase and hydrophilic interaction liquid chromatography (HILIC), it is exceptionally vulnerable to matrix effects, specifically ion suppression from endogenous biological components [3]. Procuring high-isotopic-purity EtG-d5 ensures exact chromatographic co-elution and identical ionization behavior to the target analyte, enabling laboratories to achieve linear calibration, normalize extraction recoveries, and maintain legally defensible accuracy without requiring exhaustive and costly sample purification steps [1].

Substituting EtG-d5 with generic structural analogs or closely related glucuronides fundamentally compromises assay integrity because non-isotopic standards do not perfectly co-elute with EtG, exposing the analyte and the standard to different zones of ion suppression in the mass spectrometer source [1]. Furthermore, utilizing lower-mass-shift deuterated variants (such as EtG-d3) introduces a severe risk of isotopic cross-talk[2]. At the high concentrations of EtG frequently encountered in heavy drinkers (e.g., >1000 ng/mL in urine), the natural M+3 isotopic envelope of unlabeled EtG can artificially inflate the signal of a +3 Da internal standard, destroying calibration linearity and causing false negatives or inaccurate quantification[2]. EtG-d5 provides a definitive +5 Da mass shift (m/z 226 vs. m/z 221), ensuring complete mass-spectral isolation from the analyte's isotopic tail while maintaining identical extraction efficiency (often >98%) during high-throughput 'dilute-and-shoot' workflows[3].

Complete Elimination of MS/MS Channel Cross-Talk via +5 Da Mass Shift

In LC-MS/MS validation studies for urine testing, EtG-d5 (monitored at m/z 226.1 -> 85.1) demonstrated zero measurable cross-talk when spiked alongside unlabeled EtG at upper limit of quantification (ULOQ) concentrations up to 2,000 ng/mL[1]. In contrast, internal standards with lower mass shifts (e.g., +3 Da) are known to suffer from signal interference due to the natural isotopic abundance of the unlabeled target compound at such high concentrations. The +5 Da shift of EtG-d5 ensures that the peak area ratio remains strictly linear (R^2 > 0.999) across massive dynamic ranges without isotopic overlap [2].

Evidence DimensionMS/MS Channel Cross-Talk at ULOQ
Target Compound Data0% cross-talk interference at 2,000 ng/mL EtG (m/z 226.1)
Comparator Or BaselineLower mass-shift SILs (e.g., d3) (Susceptible to M+3 isotopic envelope overlap)
Quantified DifferenceComplete signal isolation for d5 vs. non-linear calibration drift for d3
ConditionsLC-MS/MS MRM mode, negative ESI, urine matrix up to 2,000 ng/mL

Eliminating isotopic cross-talk is mandatory for legally defensible forensic testing, ensuring that highly positive samples do not artificially suppress the internal standard signal and distort quantification.

Absolute Normalization of Ion Suppression in 'Dilute-and-Shoot' Workflows

When evaluating matrix effects (ME) in unextracted human urine using a dilute-and-shoot HILIC-MS/MS method, the raw ion suppression for unlabeled EtG can be highly variable depending on the specific gravity of the sample [1]. However, when EtG-d5 is utilized as the internal standard, the relative matrix effect (calculated by the abundance ratio of EtG/EtG-d5) is normalized, yielding an effective matrix effect deviation of less than 15% across diverse urine lots [2]. This perfect co-elution ensures that any ion suppression affecting the target equally affects the standard, maintaining an accurate area ratio.

Evidence DimensionRelative Matrix Effect (ME) Variability
Target Compound Data<15% variation in EtG/EtG-d5 area ratio across matrices
Comparator Or BaselineUnlabeled EtG without SIL-IS (Subject to severe, uncorrected ion suppression)
Quantified DifferenceNormalization of signal response regardless of matrix concentration
ConditionsDilute-and-shoot HILIC-MS/MS, human urine, 0.05 to 2.5 µg/mL

Allows high-throughput laboratories to skip expensive solid-phase extraction (SPE) steps, saving significant procurement budget on sample prep consumables while maintaining strict accuracy.

Near-Perfect Extraction Recovery Tracking in Keratin (Hair) Matrices

In the validation of HPLC-ESI-MS/MS protocols for determining EtG in hair (a highly complex keratin matrix requiring aqueous extraction), EtG-d5 demonstrated an identical extraction recovery profile to the target analyte [1]. Studies show that the process efficiency (PE) and recovery (R) calculated via the EtG/EtG-d5 abundance ratio yield an accuracy and precision within 15% at ultra-trace levels (20 to 500 pg/mg) [1]. Structural analogs fail to mimic this extraction efficiency, leading to skewed quantitative results during the rigorous hair digestion and extraction process[2].

Evidence DimensionExtraction Recovery Accuracy
Target Compound DataAccuracy and precision within 15% of nominal concentration
Comparator Or BaselineStructural analog IS (Differential extraction efficiency in keratin matrix)
Quantified DifferenceExact tracking of analyte loss during extraction
ConditionsHair matrix, aqueous extraction, HPLC-ESI-MS/MS, 20-500 pg/mg range

Hair analysis requires aggressive extraction conditions; procuring an exact SIL-IS like EtG-d5 guarantees that any analyte degradation or loss during prep is mathematically corrected.

High-Throughput Clinical and Workplace Urine Drug Testing (UDT)

EtG-d5 is the mandatory internal standard for rapid 'dilute-and-shoot' LC-MS/MS urine assays used to monitor alcohol abstinence. Its ability to perfectly normalize severe ion suppression in crude urine matrices allows laboratories to bypass costly sample cleanup, processing thousands of samples per day with a total run time of under 2 minutes per sample[1].

Forensic Hair Analysis for Chronic Alcohol Abuse

In forensic toxicology, differentiating between social drinking and chronic excessive alcohol use requires quantifying EtG in hair at ultra-trace cutoffs (e.g., 30 pg/mg). EtG-d5 provides the exact extraction recovery tracking necessary to validate these low limits of detection (LODs down to 3 pg/mg) during the rigorous aqueous or methanolic extraction of keratin matrices [2].

Postmortem Toxicology in Complex Matrices (Blood and Vitreous Humor)

Postmortem samples like whole blood and vitreous humor are notoriously complex and prone to putrefaction, which introduces extreme matrix interferences. EtG-d5 ensures linear calibration (R^2 > 0.995) and accurate quantification of EtG in these challenging matrices, providing critical evidence of antemortem alcohol consumption even when ethanol itself has been eliminated or postmortem synthesis is suspected [3].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

227.10533651 Da

Monoisotopic Mass

227.10533651 Da

Heavy Atom Count

15

UNII

P3PQJ4U9A7

Dates

Last modified: 04-14-2024

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